molecular formula C5H7NaO3 B2558440 Sodium;3-hydroxycyclobutane-1-carboxylate CAS No. 2416243-59-7

Sodium;3-hydroxycyclobutane-1-carboxylate

Cat. No. B2558440
CAS RN: 2416243-59-7
M. Wt: 138.098
InChI Key: ZSHGVMYLGGANKU-JPYJGEKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;3-hydroxycyclobutane-1-carboxylate is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of sodium carboxylates, including Sodium;3-hydroxycyclobutane-1-carboxylate, can be achieved through a fast and sustainable mechanochemical synthesis route . This method allows for the target materials to be obtained in a substantially decreased reaction time of only one hour, while retaining the good electrochemical performance reported for conventionally synthesized compounds .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, including Sodium;3-hydroxycyclobutane-1-carboxylate, react with aqueous solutions of sodium hydroxide (NaOH), sodium carbonate (Na2CO3), and sodium bicarbonate (NaHCO3) to form salts .


Physical And Chemical Properties Analysis

Carboxylic acids are weaker acids than mineral acids, such as hydrochloric acid, but stronger acids than alcohols . They can donate a hydrogen to produce a carboxylate ion . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .

Scientific Research Applications

Lithium-Ion Batteries

Interestingly, sodium carboxylate-derived materials have been investigated for their potential as novel electrodes in lithium-ion batteries. These materials exhibit excellent cycle stability and superior rate performance .

Antiviral Agents and Nervous System Targeting

While not directly related to sodium (1R,3R)-3-hydroxycyclobutane-1-carboxylate, it’s worth mentioning pyrethroids. They act on voltage-gated sodium channels, disrupting insect nervous systems. Pyrethroids are recommended for personal protection against malaria and Zika virus .

Chemoenzymatic Synthesis of Carbocyclic-ddA

Compound (1R,3R)-3-hydroxycyclopentanemethanol plays a crucial role as an intermediate in the synthesis of carbocyclic-ddA, an antiviral agent against hepatitis B. Researchers have employed a chemoenzymatic approach to produce this intermediate, emphasizing the importance of biocatalysts and enzymatic systems .

Mechanism of Action

The mechanism of action of carboxylic acids involves several steps, including protonation of the carbonyl by the acid, nucleophilic attack on the carbonyl, proton transfer, and water leaving .

Safety and Hazards

Sodium;3-hydroxycyclobutane-1-carboxylate is not classified as a hazardous substance or mixture .

Future Directions

The synthesis of Sodium;3-hydroxycyclobutane-1-carboxylate and other sodium carboxylates has potential applicability for many other known compounds, beyond the sphere of rechargeable battery systems . The variety of synthesized compounds hints at possible generalizability of the developed methodology .

properties

IUPAC Name

sodium;3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c6-4-1-3(2-4)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNGLUVGOVODP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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